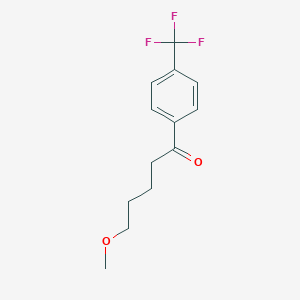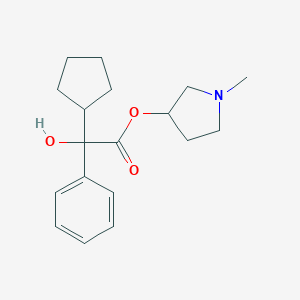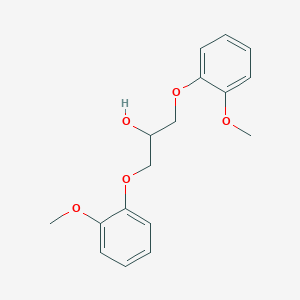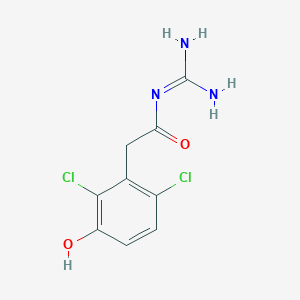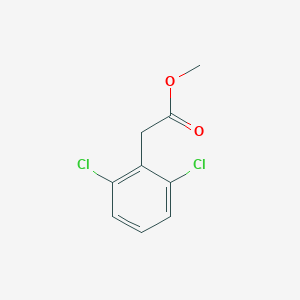
2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acrylamide, a compound similar to 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-, has been historically achieved mainly through the hydration of acrylonitrile (CH2CHCN) from either sulfuric acid or copper catalysts . In 1980, an enzyme known as nitrile hydratase, capable of generating acrylamide from acrylonitrile, was discovered in microorganisms .Chemical Reactions Analysis
Acrylamide, a compound similar to 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-, is generated in certain foods as a result of cooking at high temperatures . This process initiates the Maillard reaction, in which reducing sugars present in carbohydrate-rich foods react with amino acids to produce acrylamide .Wissenschaftliche Forschungsanwendungen
-
Antioxidant Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
- Application : DDMP is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
-
Microwave-assisted synthesis of 4-oxo-2-butenoic acids
- Application : 4-Oxobutenoic acids are useful as biologically active species and as versatile intermediates for further derivatisation .
- Method : Reaction conditions for the synthesis of 4-oxo-2-butenoic acid by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid have been developed .
- Results : They provide the desired products in moderate to excellent yields for a wide range of substrates .
-
Antioxidant Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
- Application : DDMP is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
-
Microwave-assisted synthesis of 4-oxo-2-butenoic acids
- Application : 4-Oxobutenoic acids are useful as biologically active species and as versatile intermediates for further derivatisation .
- Method : Reaction conditions for the synthesis of 4-oxo-2-butenoic acid by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid have been developed .
- Results : They provide the desired products in moderate to excellent yields for a wide range of substrates .
-
Antioxidant Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
- Application : DDMP is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
-
Microwave-assisted synthesis of 4-oxo-2-butenoic acids
- Application : 4-Oxobutenoic acids are useful as biologically active species and as versatile intermediates for further derivatisation .
- Method : Reaction conditions for the synthesis of 4-oxo-2-butenoic acid by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid have been developed .
- Results : They provide the desired products in moderate to excellent yields for a wide range of substrates .
Eigenschaften
IUPAC Name |
2-acetamido-N-benzylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(14-10(2)15)12(16)13-8-11-6-4-3-5-7-11/h3-7H,1,8H2,2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRHVEWKMXSKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456209 | |
| Record name | AGN-PC-0NGC64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)- | |
CAS RN |
86921-49-5 | |
| Record name | AGN-PC-0NGC64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




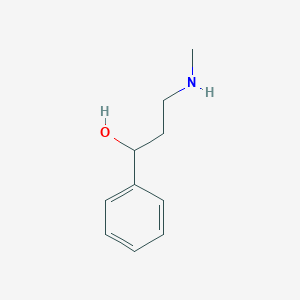
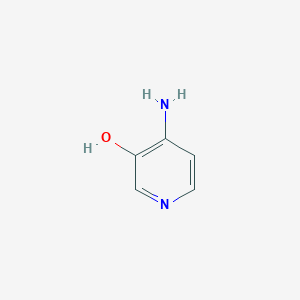
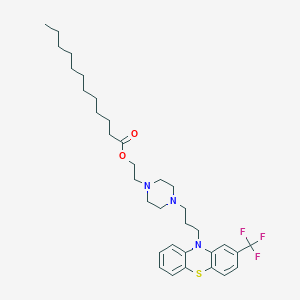
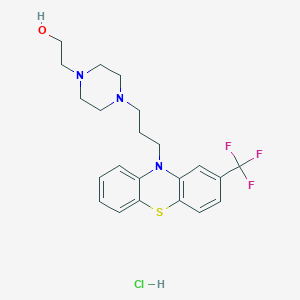
![2-[4-Oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate](/img/structure/B195930.png)

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

